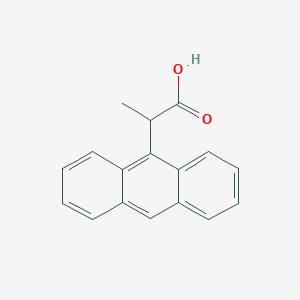
2-(Anthracen-9-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Anthracen-9-yl)propanoic acid is an organic compound that belongs to the class of anthracenes, which are characterized by a system of three linearly fused benzene rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Anthracen-9-yl)propanoic acid typically involves the Knoevenagel condensation of 9-anthraldehyde with malonic acid, followed by decarboxylation. The reaction is carried out in the presence of a base such as piperidine and a solvent like ethanol. The intermediate product is then subjected to hydrolysis and decarboxylation to yield the final compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic route. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions: 2-(Anthracen-9-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for electrophilic substitution reactions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 2-(Anthracen-9-yl)propanol.
Substitution: Various substituted anthracene derivatives depending on the reagent used.
科学的研究の応用
2-(Anthracen-9-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex anthracene derivatives.
Biology: Investigated for its potential use in fluorescence-based imaging due to its photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as a component in drug delivery systems.
Industry: Utilized in the development of organic electronic materials and sensors.
作用機序
The mechanism of action of 2-(Anthracen-9-yl)propanoic acid involves its interaction with various molecular targets. The compound’s effects are primarily mediated through its ability to undergo photophysical changes, making it useful in fluorescence imaging. Additionally, its structural properties allow it to interact with biological macromolecules, potentially influencing cellular processes .
類似化合物との比較
- 9-Anthracenecarboxylic acid
- 9,10-Diphenylanthracene
- 9,10-Dimethylanthracene
Comparison: 2-(Anthracen-9-yl)propanoic acid is unique due to its propanoic acid moiety, which imparts distinct chemical reactivity compared to other anthracene derivatives. This structural feature allows for a broader range of chemical modifications and applications, particularly in the field of organic electronics and fluorescence imaging .
特性
分子式 |
C17H14O2 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC名 |
2-anthracen-9-ylpropanoic acid |
InChI |
InChI=1S/C17H14O2/c1-11(17(18)19)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-11H,1H3,(H,18,19) |
InChIキー |
JVLRJYDOJMOUNK-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



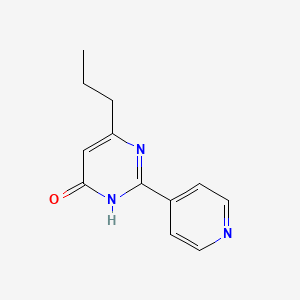
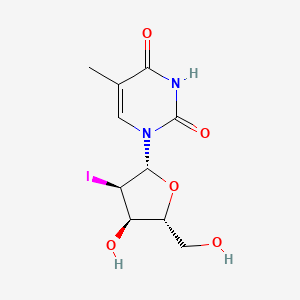
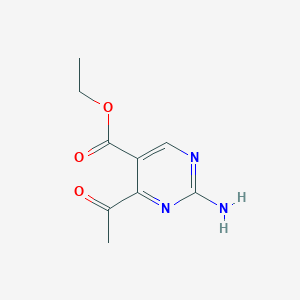
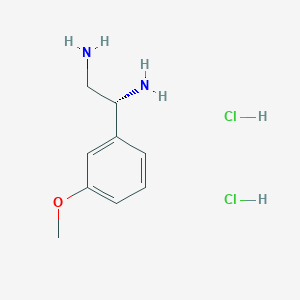
![N-(5-Butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B12929012.png)
![4-[(2,3-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12929016.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide](/img/structure/B12929027.png)
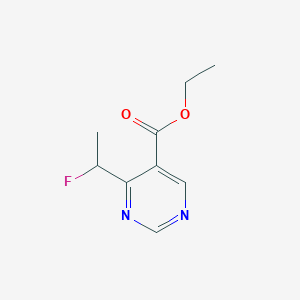
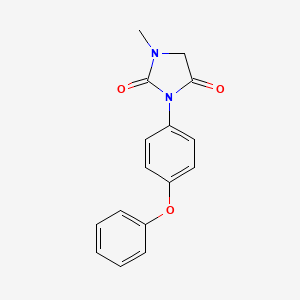
![4-[(2-Methylacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide](/img/structure/B12929037.png)
![5H-Thiazolo[3,2-a]pyrimidine, 6,7-dihydro-2-methyl-3-phenyl-](/img/structure/B12929043.png)
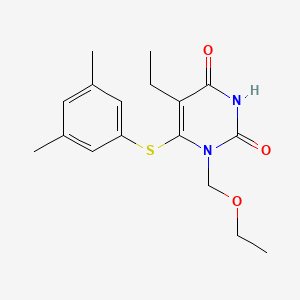
![1-{2-[(Propan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12929050.png)
